molecular formula C10H13N3 B15303188 (4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine

(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine

Cat. No.: B15303188
M. Wt: 175.23 g/mol
InChI Key: VPPOHFFPWVHBSK-UHFFFAOYSA-N
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Description

(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine is a chemical compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound this compound is characterized by the presence of a benzimidazole ring substituted with two methyl groups at positions 4 and 6, and a methanamine group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of acidic or basic catalysts, and the reaction is typically carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst choice, to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .

Scientific Research Applications

(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

(4,6-dimethyl-1H-benzimidazol-2-yl)methanamine

InChI

InChI=1S/C10H13N3/c1-6-3-7(2)10-8(4-6)12-9(5-11)13-10/h3-4H,5,11H2,1-2H3,(H,12,13)

InChI Key

VPPOHFFPWVHBSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)CN)C

Origin of Product

United States

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